N-Methyl-N-(quinolin-6-ylmethyl)amine
Overview
Description
N-Methyl-N-(quinolin-6-ylmethyl)amine is an organic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol It is characterized by the presence of a quinoline ring attached to a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(quinolin-6-ylmethyl)amine typically involves the reaction of quinoline-6-carbaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Quinoline-6-carbaldehyde and methylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: Quinoline-6-carbaldehyde is dissolved in the solvent, and methylamine is added dropwise. The mixture is then heated under reflux for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(quinolin-6-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various N-substituted quinoline derivatives.
Scientific Research Applications
N-Methyl-N-(quinolin-6-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(quinolin-6-ylmethyl)amine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(quinolin-8-ylmethyl)amine
- N-Methyl-N-(quinolin-4-ylmethyl)amine
- N-Methyl-N-(quinolin-2-ylmethyl)amine
Uniqueness
N-Methyl-N-(quinolin-6-ylmethyl)amine is unique due to the position of the methylated amine group on the quinoline ring. This specific positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
N-Methyl-N-(quinolin-6-ylmethyl)amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H12N2 and a molecular weight of 176.23 g/mol. Its structure features a quinoline moiety which is known for its pharmacological properties, including interactions with various biological targets.
The mechanism of action for this compound involves several pathways:
- Intercalation with DNA : The quinoline moiety can intercalate with DNA, potentially inhibiting the replication of certain pathogens.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their normal function. For instance, quinoline derivatives have been shown to inhibit NADH dehydrogenase in Mycobacterium tuberculosis, a critical enzyme for bacterial respiration .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against various pathogens.
- Inhibition of Mycobacterium tuberculosis : Research indicates that quinoline derivatives can effectively inhibit M. tuberculosis NDH-2, with IC50 values in the low micromolar range .
- Broad-spectrum Activity : Compounds similar to this compound have shown activity against Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL .
Pathogen | MIC (μg/mL) | Reference |
---|---|---|
Mycobacterium tuberculosis | 2 | |
Escherichia coli | 4 | |
Staphylococcus aureus | 3.125 |
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cell Cycle Arrest : Studies have shown that quinoline derivatives can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis .
- Tubulin Inhibition : Some compounds within this class inhibit tubulin polymerization, which is critical for cancer cell division and survival .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Future Directions
Research is ongoing to further explore the biological activities and therapeutic potentials of this compound. Future studies may focus on:
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against specific pathogens or cancer types.
- Mechanistic Studies : Detailed investigations into the specific molecular interactions between the compound and its biological targets.
Properties
IUPAC Name |
N-methyl-1-quinolin-6-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7,12H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPNTNDPIZNFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424358 | |
Record name | N-METHYL-N-(QUINOLIN-6-YLMETHYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179873-36-0 | |
Record name | N-Methyl-6-quinolinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179873-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-METHYL-N-(QUINOLIN-6-YLMETHYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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